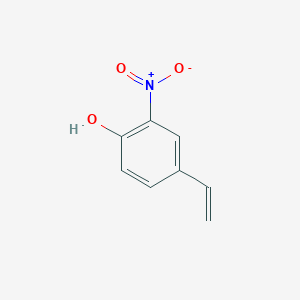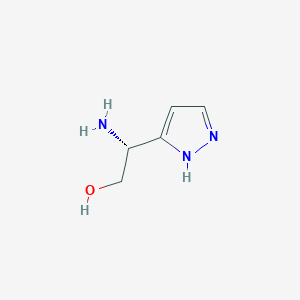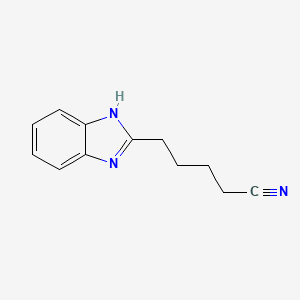![molecular formula C13H22BF3KNO2 B13593438 Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)
Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate is a chemical compound that belongs to the class of spirocyclic boronates. This compound is characterized by its unique spirocyclic structure, which includes a boron atom bonded to a trifluoroborate group and a spirocyclic nonane ring system. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate typically involves the reaction of a spirocyclic amine with a boron reagent. One common method is the reaction of 1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonane with potassium trifluoroborate under suitable conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The spirocyclic nonane ring can undergo oxidation or reduction to form different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can be used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic boronates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the spirocyclic nonane ring .
Aplicaciones Científicas De Investigación
Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into its potential therapeutic applications, such as in the design of novel pharmaceuticals, is ongoing.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate involves its ability to participate in various chemical reactions due to its unique structure. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The Boc group provides stability to the compound during synthesis and can be removed to expose the reactive amine group. The spirocyclic nonane ring imparts rigidity and unique steric properties to the molecule, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the trifluoroborate group.
7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: Contains an oxa-azaspiro structure with a carboxylic acid group instead of the trifluoroborate group.
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and chemical properties.
Propiedades
Fórmula molecular |
C13H22BF3KNO2 |
|---|---|
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonan-8-yl]boranuide |
InChI |
InChI=1S/C13H22BF3NO2.K/c1-12(2,3)20-11(19)18-8-4-6-13(18)7-5-10(9-13)14(15,16)17;/h10H,4-9H2,1-3H3;/q-1;+1 |
Clave InChI |
JULUYUQZAXHLTA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCC2(C1)CCCN2C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

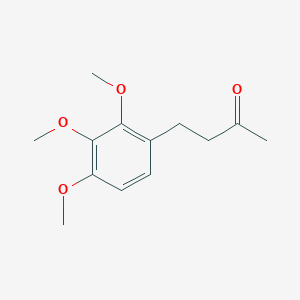
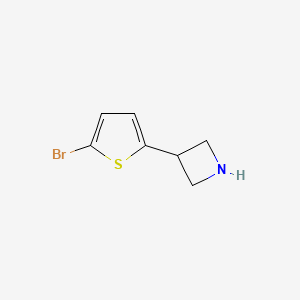
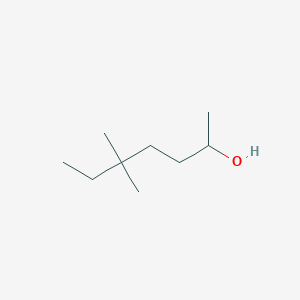
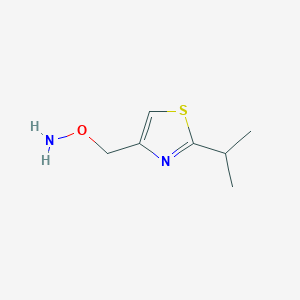
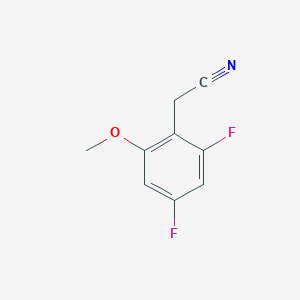
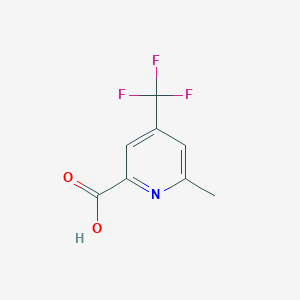
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
